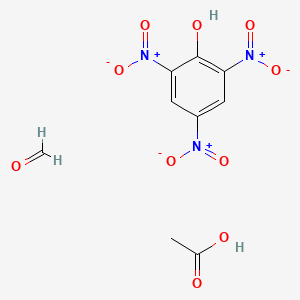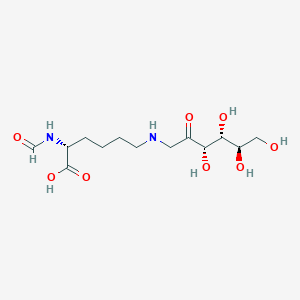
Acetic acid;formaldehyde;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative
Preparation Methods
Acetic Acid
Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.
- Acetyl iodide is hydrolyzed to form acetic acid .
Formaldehyde
Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:
- Oxidation-dehydrogenation using a silver catalyst.
- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Chemical Reactions Analysis
Acetic Acid
Acetic acid undergoes typical carboxylic acid reactions, including:
Neutralization: Reacts with bases to form acetate salts and water.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to ethanol using strong reducing agents.
Formaldehyde
Formaldehyde participates in various reactions, such as:
Polymerization: Forms polymers like paraformaldehyde.
Condensation: Reacts with ammonia to form hexamethylenetetramine.
Oxidation: Can be oxidized to formic acid.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:
Reduction: Can be reduced to form picramic acid.
Nitration: Further nitration can occur under specific conditions.
Explosive Decomposition: Decomposes explosively under shock or heat.
Scientific Research Applications
Acetic Acid
Acetic acid is used in:
Chemical Synthesis: As a reagent in the production of various chemicals.
Food Industry: As a preservative and flavoring agent.
Biological Research: As a solvent and pH regulator.
Formaldehyde
Formaldehyde is utilized in:
Medical Research: As a tissue fixative and disinfectant.
Industrial Applications: In the production of resins and plastics.
Energy Storage: As a potential hydrogen carrier.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Historically used in military and industrial explosives.
Dye Manufacturing: As a precursor for various dyes.
Chemical Analysis: As a reagent in analytical chemistry.
Mechanism of Action
Acetic Acid
Acetic acid exerts its effects through:
Acid-Base Reactions: Alters pH and participates in buffering systems.
Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.
Formaldehyde
Formaldehyde acts by:
Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.
Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol’s mechanism includes:
Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.
Explosive Decomposition: Rapidly decomposes to release gases and heat.
Comparison with Similar Compounds
Acetic Acid
Similar compounds include:
Formic Acid: A simpler carboxylic acid with stronger acidity.
Propionic Acid: A slightly larger carboxylic acid with similar properties.
Formaldehyde
Acetaldehyde: An aldehyde with one additional carbon atom.
Acetone: A ketone with similar reactivity but different functional group.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: A less nitrated analog with similar properties.
Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.
This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds
Properties
CAS No. |
37330-50-0 |
|---|---|
Molecular Formula |
C9H9N3O10 |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
acetic acid;formaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |
InChI Key |
VADAFWNOUZIFHY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
37330-50-0 |
Synonyms |
Bouin's fluid Bouin's solution |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)



![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)






